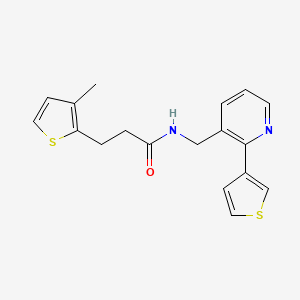
3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound featuring a thiophene ring substituted with a methyl group and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene ring, followed by the introduction of the methyl group at the 3-position. The pyridine ring is then attached through a series of coupling reactions. The final step involves the formation of the propanamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the coupling and amidation reactions efficiently.
化学反応の分析
Types of Reactions
3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced amide derivatives.
Substitution: Various substituted thiophene or pyridine derivatives.
科学的研究の応用
3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(2-thienyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- 3-(3-methylthiophen-2-yl)-N-((2-(pyridin-3-yl)methyl)propanamide
Uniqueness
3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is unique due to its specific substitution pattern and the combination of thiophene and pyridine rings. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
生物活性
The compound 3-(3-methylthiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, drawing on diverse scientific literature.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves a Knoevenagel reaction , where 3-methylthiophene-2-carbaldehyde is reacted with malononitrile in the presence of a base such as piperidine. The resulting product is purified through crystallization from ethanol . The crystal structure reveals that the compound exhibits a planar configuration, with intermolecular hydrogen bonding contributing to its stability .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiophene moieties have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism involves the activation of caspases and modulation of apoptotic pathways.
Cholinesterase Inhibition
In vitro assays have demonstrated that related compounds possess cholinesterase inhibitory activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase (AChE) leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Anticonvulsant Properties
In vivo studies have explored the anticonvulsant potential of similar thiophene-based compounds. These studies suggest that such compounds can modulate neurotransmitter systems, providing a protective effect against seizures. The ED50 values indicate promising anticonvulsant activity, warranting further investigation into their mechanisms .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Biological Activity |
|---|---|
| Thiophene Rings | Enhance lipophilicity and receptor binding |
| Propanamide Linker | Critical for maintaining biological activity |
| Methyl Substituents | Influence metabolic stability and potency |
Case Studies
- Anticancer Efficacy : A study demonstrated that derivatives with similar thiophene structures showed IC50 values in the low micromolar range against breast and prostate cancer cell lines. This suggests that modifications in the thiophene ring can enhance anticancer activity.
- Neuroprotective Effects : Another research highlighted the neuroprotective properties of related compounds in animal models, showing reduced seizure frequency and severity when administered prior to induced seizures.
特性
IUPAC Name |
3-(3-methylthiophen-2-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-13-6-10-23-16(13)4-5-17(21)20-11-14-3-2-8-19-18(14)15-7-9-22-12-15/h2-3,6-10,12H,4-5,11H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQLWVJFWDDTTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













